Product packaging for 2-(4-Fluorophenyl)ethanethioamide(Cat. No.:CAS No. 351-82-6)

2-(4-Fluorophenyl)ethanethioamide

Cat. No.: B2753935
CAS No.: 351-82-6
M. Wt: 169.22
InChI Key: NXWUFNHIHOKJBV-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Medicinal Chemistry Research

The study of 2-(4-Fluorophenyl)ethanethioamide is deeply rooted in the foundational principles of modern chemical research, which increasingly focuses on the design and synthesis of molecules with precisely tailored properties. The strategic incorporation of specific functional groups, such as fluorinated phenyl systems and thioamides, is a key strategy in achieving this goal.

Significance of Fluorinated Phenyl Systems in Advanced Chemical Scaffolds

The presence of a fluorine atom on the phenyl ring of this compound is of considerable importance. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties. This includes modulating electronic effects, which can influence reactivity and binding interactions with biological targets. The introduction of fluorine can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation, a crucial factor in drug design. In the context of medicinal chemistry, fluorinated phenyl groups are often incorporated into drug candidates to improve their pharmacokinetic profiles.

Role of Thioamide Functionalities in Complex Chemical Systems

The thioamide group, a bioisostere of the more common amide bond, imparts distinct chemical characteristics to a molecule. nih.govnih.gov Thioamides are known to be more reactive than their amide counterparts and have a greater affinity for certain metals. nih.gov They can act as hydrogen bond donors and, to a lesser extent, acceptors, influencing molecular conformation and interactions. nih.gov This functionality is a versatile building block in the synthesis of various heterocyclic compounds. nih.gov In medicinal chemistry, the replacement of an amide with a thioamide has been explored as a strategy to enhance the biological activity and stability of peptides and other bioactive molecules. nih.gov

Interdisciplinary Research Landscape for this compound

Research involving this compound and its derivatives spans multiple scientific disciplines. Organic chemists are interested in developing efficient synthetic routes to this and related compounds. One novel method for thioamide synthesis involves a three-component condensation of alkynyl bromides, amines, and sodium sulfide (B99878) nonahydrate. rsc.org Medicinal chemists explore its potential as a lead compound for drug discovery, with at least one patent identifying it as a potential glucose transport inhibitor. google.com The broader class of thioamides is investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. nih.gov Furthermore, the unique properties of fluorinated thioamides make them of interest in materials science for the development of novel polymers and functional materials. nih.gov

Overview of Current Academic Trajectories for this Specific Compound

Current research on this compound appears to be primarily focused on its utility as a chemical intermediate. It serves as a starting material for the synthesis of more complex molecules, particularly heterocyclic structures. For instance, it can be used to create thiazole (B1198619) derivatives, which are themselves a significant class of compounds in medicinal chemistry. innospk.com While direct biological evaluation of this compound is not extensively documented in publicly available literature, the known biological activities of related thioamide and fluorinated compounds suggest a latent potential for therapeutic applications. The study of its derivatives, such as N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide, which combines both fluorophenyl and methoxyphenyl groups, points towards research into dual-target or multi-target agents.

Research Gaps and Future Directions in this compound Studies

Despite its promising structural motifs, dedicated research focusing solely on the synthesis, characterization, and biological evaluation of this compound is limited. A significant research gap exists in the comprehensive profiling of its biological activity. Systematic screening against a wide range of biological targets could uncover novel therapeutic applications.

Future research should also include detailed physicochemical characterization, such as determination of its crystal structure and a deeper analysis of its conformational properties. While the synthesis of related compounds has been described, optimizing synthetic routes to this compound to improve yield and purity remains a valuable endeavor for organic chemists. Furthermore, exploring its potential in materials science, for example, as a monomer for novel polymers with unique properties, represents an exciting and underexplored avenue of research. The development of computational models to predict the properties and biological activities of this and related compounds could also accelerate future discoveries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNS B2753935 2-(4-Fluorophenyl)ethanethioamide CAS No. 351-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWUFNHIHOKJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Fluorophenyl Ethanethioamide and Its Analogs

Elucidation of Reaction Mechanisms in Thioamidation Processes

A thorough understanding of the reaction mechanisms underlying thioamidation is crucial for optimizing existing synthetic routes and designing new ones. This section explores the mechanistic details of sulfurization and the kinetic and thermodynamic factors influencing the formation of 2-(4-Fluorophenyl)ethanethioamide.

Mechanistic Investigations of Sulfurization Reagents in Thioamide Synthesis

Various sulfurizing agents are employed in the synthesis of thioamides, each with its own mechanistic pathway.

Lawesson's Reagent: A widely used thionating agent, Lawesson's reagent, is believed to react with amides through a two-step mechanism. nih.gov The process begins with a concerted cycloaddition between the monomeric form of Lawesson's reagent and the carbonyl group of the amide, forming a four-membered thiaoxaphosphetane intermediate. nih.gov This intermediate then undergoes cycloreversion to yield the corresponding thioamide and a stable phosphorus-oxygen byproduct. nih.gov The high thermodynamic stability of the P=O bond formed is a significant driving force for this reaction. nih.gov

Elemental Sulfur (S8): The use of elemental sulfur often involves its in situ reduction to a sulfide (B99878) anion (S²⁻) in the presence of a reducing agent and an amine. nih.gov In the context of the Willgerodt-Kindler reaction, which can be adapted for thioamide synthesis, the mechanism is thought to involve the formation of an imine from an aldehyde or ketone, followed by the addition of a sulfur anion or hydrosulfide (B80085) (HS⁻) and a subsequent oxidation step. mdpi.comorganic-chemistry.org

N,N,N′,N′-tetraalkylthiuram disulfides (TATDs): These compounds serve as a practical alternative to traditional sulfurating reagents. rsc.org In one proposed mechanism involving the synthesis of α-keto thioamides, TATDs react with α-amino carbonyls in the presence of an oxidizing agent like (diacetoxy)iodobenzene (PIDA). rsc.org Radical trapping experiments suggest that this particular reaction may not proceed through a radical pathway. rsc.org

A plausible general mechanism for thioamidation starting from aldehydes or ketones involves the initial reaction with an amine to form an enamine. This enamine then reacts with elemental sulfur to form a sulfur-containing intermediate, which subsequently rearranges and eliminates a molecule, such as water, to yield the final thioamide product. researchgate.net

Kinetic and Thermodynamic Considerations in this compound Formation

The formation of this compound is governed by both kinetic and thermodynamic factors. Thioamides are generally more resistant to hydrolysis and nucleophilic addition than their corresponding amides due to the greater nN→π*C=S conjugation. nih.gov For instance, the rate of hydrolysis of benzamides in aqueous potassium hydroxide (B78521) is significantly faster than that of the corresponding thiobenzamides. nih.gov

However, the reactivity of thioamides can be enhanced. Site-selective N-tert-butoxycarbonyl activation can lead to ground-state destabilization of the thioamide, making it more susceptible to nucleophilic attack and enabling processes like transamidation under mild conditions. nih.gov

Development of Novel Catalytic Systems for Efficient Synthesis

The quest for milder, more efficient, and selective methods for thioamide synthesis has led to the development of various catalytic systems.

Transition Metal-Catalyzed Thioamide Synthesis (e.g., Copper-catalyzed)

Transition metal catalysis has emerged as a powerful tool for constructing thioamides. mdpi.com Copper catalysts, in particular, have shown significant promise due to their low cost and high efficiency. thieme-connect.comnih.govrsc.orgresearchgate.netorganic-chemistry.org

Several copper-catalyzed methods for aryl thioamide synthesis have been reported. One approach involves the reaction of aryl aldehydes with tetramethylthiuram disulfide (TMTD) in the presence of copper(I) iodide (CuI) and di-tert-butyl peroxide (DTBP). thieme-connect.comorganic-chemistry.org This method avoids the use of traditional sulfurating reagents and demonstrates good functional group tolerance. thieme-connect.comorganic-chemistry.org While the precise mechanism is still under investigation, it is speculated to proceed through a copper-catalyzed oxidative decarboxylation. thieme-connect.com Another copper-catalyzed protocol enables the thioacylation of amines using 1,2,3-thiadiazoles, where the slow release and capture of thioketenes are key to the reaction's success. rsc.org Mechanistic studies indicate that the active catalyst is a Cu(I) species and the rate-determining step is the C-H activation of the thiadiazole. rsc.org

The choice of copper catalyst can be crucial. For the coupling of thioamides with diazocarbonyl compounds, copper(I) bromide (CuBr) has been identified as a more efficient and economical catalyst compared to rhodium or ruthenium catalysts. nih.gov

Table 1: Comparison of Catalysts for the Coupling of Thioamide 1a and Diazo Compound 2a

CatalystConversion (%)
Copper(I) triflateSuccessful
CuBr100
CuI100
No CatalystNo reaction

This table is based on data for a related reaction and serves as an illustrative example of catalyst screening. nih.gov

Organocatalytic Approaches to this compound

Organocatalysis offers a metal-free alternative for synthesizing chiral molecules and various organic compounds. nih.gov While specific organocatalytic methods for this compound are not extensively detailed in the provided context, the principles of organocatalysis can be applied. For instance, bifunctional thiourea (B124793) catalysts have been effectively used in asymmetric Michael/acyl transfer reactions involving α-nitroketones. d-nb.info These catalysts can activate both the nucleophile and the electrophile, facilitating the reaction under mild conditions. d-nb.info

The synthesis of warfarin (B611796), for example, has been achieved using various amino acids as organocatalysts, with L-arginine and D-arginine showing enantioselective potential. mdpi.com This highlights the potential for using readily available and environmentally benign catalysts for complex organic transformations.

Table 2: Yields of Warfarin Synthesis with Different Amino Acid Catalysts

Amino Acid CatalystYield (%)
L-Tryptophan75-85
L-Arginine75-85
L-Proline75-85

This data is for the synthesis of warfarin and illustrates the varying effectiveness of different organocatalysts. mdpi.com

Biocatalytic Pathways for Thioamide Formation

Biocatalysis represents a green and highly selective approach to chemical synthesis. While the biosynthesis of natural thioamide-containing compounds is known, the direct biocatalytic synthesis of standalone thioamides like this compound is an emerging field. nih.gov

One potential biocatalytic strategy involves the use of enzymes for amide bond formation. researchgate.net For instance, a combination of nitrile hydrolyzing enzymes and amide bond synthetase enzymes can be used to synthesize various amides from nitriles under mild aqueous conditions. researchgate.net Another approach utilizes the adenylation domain of a carboxylic acid reductase enzyme as a thioester synthetase, which can then be coupled with acyltransferases to form amides. researchgate.net

The metabolism of thioamides by microorganisms also provides insights into potential biocatalytic routes. Some bacteria can metabolize thioamides, potentially through oxygenation of the sulfur atom to generate intermediates that can be further processed. asm.org The enzymes involved in these pathways could be harnessed for synthetic purposes.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of thioamides to minimize environmental impact and enhance safety. This involves the use of environmentally benign solvents, reducing waste, and improving atom economy.

Solvent-free and solvent-minimizing approaches offer significant environmental benefits by reducing or eliminating the use of hazardous organic solvents. Several methods have been developed for the synthesis of thioamides under these conditions.

One notable approach is the Willgerodt–Kindler reaction, which can be performed without a solvent. mdpi.com For instance, a catalyst-free and solvent-free version of this reaction has been developed for preparing aryl thioamides by reacting a ketone with cyclic secondary amines and elemental sulfur at elevated temperatures. mdpi.comorganic-chemistry.org This method is praised for its clean reaction conditions. mdpi.com Similarly, a three-component reaction of aryl acetic or cinnamic acids with amines and elemental sulfur can produce thioamides without the need for a catalyst or solvent. mdpi.comorganic-chemistry.org

Microwave-assisted organic synthesis has also emerged as a powerful tool for promoting solvent-free reactions. cem.com Reagents can be adsorbed onto mineral oxides like alumina (B75360) or silica (B1680970) gel, and the reaction is then irradiated with microwaves in a "dry media" approach. cem.com This technique has been successfully applied to various reactions, including the synthesis of N-acylated cephalosporin (B10832234) derivatives, demonstrating significantly shorter reaction times and higher yields compared to conventional heating. cem.com

Deep eutectic solvents (DESs) represent another green alternative to traditional organic solvents. rsc.orgresearchgate.net A choline (B1196258) chloride–urea-based DES has been used as both a reaction medium and a catalyst for the synthesis of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. rsc.orgresearchgate.netrsc.org This method is advantageous due to the biodegradability of the DES, reduced energy consumption, and the ability to recycle and reuse the solvent multiple times without a significant loss of activity. rsc.orgresearchgate.net

The use of water as a solvent is also a key aspect of green thioamide synthesis. A mild method involves the reaction of potassium acyltrifluoroborates with amines and elemental sulfur in an aqueous solution to produce thioamides. chemistryviews.org This process is simple and accommodates a variety of functional groups. chemistryviews.org

Table 1: Comparison of Solvent-Free and Solvent-Minimizing Methods for Thioamide Synthesis

MethodStarting MaterialsConditionsAdvantages
Solvent-Free Willgerodt–KindlerKetone, Cyclic Secondary Amine, Sulfur100 °CCatalyst-free, clean reaction mdpi.comorganic-chemistry.org
Solvent-Free Three-Component ReactionAryl Acetic/Cinnamic Acid, Amine, SulfurVariesCatalyst-free, no external oxidants mdpi.comorganic-chemistry.org
Microwave-Assisted (Dry Media)Reagents adsorbed on mineral oxideMicrowave irradiationRapid, high yields cem.com
Deep Eutectic Solvent (DES)Aldehyde/Ketone, Secondary Amine, Sulfur45 °CRecyclable solvent, biodegradable rsc.orgresearchgate.netrsc.org
Aqueous SynthesisPotassium Acyltrifluoroborate, Amine, SulfurAqueous THF/H₂OMild conditions, broad functional group tolerance chemistryviews.org

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. nwnu.edu.cn The development of atom-economical routes to thioamides is crucial for sustainable chemical production.

A prime example of an atom-economical reaction is the direct synthesis of amides from carboxylic acids and amines with in-situ activation by acetylenes. This ruthenium-catalyzed process produces only volatile byproducts like acetaldehyde (B116499) or ethyl acetate, leading to a highly atom-efficient transformation. nih.gov While this specific example is for amides, the principle can be extended to thioamide synthesis.

Another approach involves the use of elemental sulfur in multi-component reactions, which is inherently atom-economical. The three-component synthesis of thioamides from arylacetic or cinnamic acids, amines, and elemental sulfur is a metal-free and oxidant-free process that exemplifies this principle. organic-chemistry.org Similarly, the reaction of alkynes, aliphatic amines, and elemental sulfur provides a direct route to alkyl thioamides. mdpi.com

The concept of using readily available and renewable starting materials also contributes to sustainability. For instance, the use of malonic acid and its derivatives as C1 synthons in reactions with amines and sulfur to produce thioamides represents a step-economical process. organic-chemistry.org

Table 2: Examples of Atom-Economical Thioamide Synthesis Strategies

Reaction TypeKey FeaturesByproductsReference
Ruthenium-Catalyzed AmidationIn-situ activation with acetylenesVolatile acetaldehyde/ethyl acetate nih.gov
Decarboxylative ThioamidationMetal-free, oxidant-freeCO₂ organic-chemistry.org
Three-Component Alkyne ReactionDirect C-S and C-N bond formationMinimal mdpi.com
Titanacarborane-Catalyzed Annulation[3+2] cycloadditionNone organic-chemistry.org

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The selective synthesis of substituted thioamides is essential for creating diverse chemical libraries and for the targeted synthesis of specific analogs. Chemo- and regioselectivity are key challenges in this area.

One strategy for achieving regioselectivity is through the use of specific catalysts and reaction conditions. For example, in the synthesis of thiazoles from tert-alcohols bearing both alkene and alkyne groups, Ca(OTf)₂ has been shown to chemoselectively facilitate the reaction of thioamides with the alkyne moiety over the alkene. acs.org

The synthesis of substituted 1,2,3-triazoles, which can be considered analogs of substituted thioamides, demonstrates the importance of regioselectivity. A method has been developed for the regioselective synthesis of 4-fluoro-1,5-substituted-1,2,3-triazoles using 1-fluoronitroalkenes as surrogates for 1-fluoroalkynes in a [3+2] cycloaddition with organic azides. chemrxiv.orgrsc.org

Furthermore, methods have been developed for the selective thionation of amides. While traditional reagents like Lawesson's reagent can be effective, they sometimes lack selectivity. Newer methods aim to provide more controlled thionation. For instance, the selective introduction of a thioamide bond into a cyclic hexapeptide has been achieved, leading to a stabilized structure with increased biological potency.

The synthesis of substituted 1,2,4-triazine (B1199460) derivatives also highlights the importance of regioselective reactions in building complex heterocyclic systems that can incorporate thioamide-like functionalities. researchgate.net

High-Throughput and Automated Synthesis Strategies for Libraries of this compound Analogs

High-throughput and automated synthesis are powerful tools for rapidly generating large libraries of compounds for screening and discovery. hitgen.com These technologies are increasingly being applied to the synthesis of thioamides and their analogs.

Automated parallel synthesis platforms, such as the Chemspeed Accelerator, have been used to construct large libraries of complex molecules. researchgate.netnih.gov For example, a 225-member library of thiadiazepan-1,1-dioxide-4-ones was synthesized using this platform, demonstrating the feasibility of automated synthesis for creating diverse compound collections. researchgate.netnih.gov

Continuous flow synthesis is another technology that enables efficient and scalable production of chemical compounds. purdue.edu It offers advantages in terms of safety, scalability, and process control. purdue.edu This technology has been used for the multi-step synthesis of active pharmaceutical ingredients and can be adapted for the production of thioamide libraries. purdue.edu

The combination of high-throughput synthesis with high-throughput screening methods, such as protein crystallography, can accelerate the drug discovery process. rug.nl A multicomponent reaction approach to synthesize acrylamides on a 96-well plate format has been demonstrated, with the resulting library being directly used for high-throughput screening. rug.nl

Furthermore, the development of nanoscale, automated synthesis and screening platforms allows for the rapid discovery of protein modifiers from on-the-fly generated libraries. nih.gov This approach minimizes waste and accelerates the identification of hit compounds. nih.gov

Sophisticated Spectroscopic and Structural Characterization of 2 4 Fluorophenyl Ethanethioamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a powerful tool for elucidating the structural and dynamic properties of molecules in solution and the solid state.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in resolving complex spectral overlaps and establishing connectivity between different nuclei within the 2-(4-fluorophenyl)ethanethioamide molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation technique would be used to identify proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would reveal the coupling between the methylene (B1212753) protons (CH₂) and the protons on the fluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of directly bonded protons and heteronuclei, typically ¹³C. In the case of this compound, an HSQC or HMQC spectrum would show correlations between the methylene protons and the adjacent carbon atom, as well as between the aromatic protons and their corresponding carbon atoms. This is crucial for unambiguous assignment of the carbon signals in the ¹³C NMR spectrum. The non-equivalence of protons can be confirmed with these techniques. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for conformational analysis as it detects through-space interactions between protons that are in close proximity, rather than through-bond couplings. For this compound, NOESY could provide insights into the preferred rotational conformation around the C-C bond connecting the phenyl ring and the thioamide group. For instance, NOEs between the methylene protons and specific aromatic protons would indicate their spatial closeness. Furthermore, NOESY experiments can be used to study interactions with solvent molecules, such as water. nih.gov

These 2D NMR methods, when used in combination, allow for a detailed mapping of the molecular framework and preferred conformation of this compound in solution. The analysis of NMR signal line shapes provides atomic-level insights into structural dynamics. copernicus.org

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) offers a detailed view of the structure in its crystalline form. nih.govbohrium.com Thioamides, in the solid state, often form dimeric structures through hydrogen bonding involving the thioamide {⋯H–N–C=S}₂ synthon. researchgate.net

Solid-state ¹³C and ¹⁵N NMR spectroscopy can be particularly informative. The chemical shifts of the carbon and nitrogen atoms in the thioamide group are sensitive to the local environment, including hydrogen bonding and crystal packing effects. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, resulting in sharper spectral lines. nih.govbohrium.comcdnsciencepub.com By comparing the solid-state NMR data with solution-state data, one can assess the influence of the crystal lattice on the molecular conformation. The sensitivity of NMR to the local environment, without requiring long-range order, makes it an ideal tool for characterizing disordered materials as well. nih.gov

Table 1: Representative Solid-State NMR Data for Thioamide-Related Structures This table presents typical chemical shift ranges for thioamide and related functional groups in solid-state NMR, providing a reference for the expected values for this compound.

Nucleus Functional Group Chemical Shift Range (ppm) Reference
¹³C C=S (Thioamide) 190 - 210 cdnsciencepub.com
¹⁵N NH₂ (Thioamide) 100 - 130 cdnsciencepub.com
³¹P P in P,S-environments Varies with coordination bohrium.com

Computational Prediction of NMR Parameters

Computational chemistry provides a powerful means to predict and interpret NMR spectra. arxiv.orgnih.govrsc.org Density Functional Theory (DFT) calculations can be used to model the geometry of this compound and then predict its NMR chemical shifts and coupling constants. bris.ac.uk These theoretical predictions can be compared with experimental data to validate the proposed structure and conformation. rsc.org

For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate magnetic shielding tensors, from which chemical shifts can be derived. By calculating the NMR parameters for different possible conformers (e.g., different rotational isomers around the C-C bond), one can determine which conformer's predicted spectrum best matches the experimental one. This approach is particularly useful in conformational analysis. rsc.org Recent advances in machine learning also offer faster alternatives to DFT for predicting NMR parameters with high accuracy. arxiv.orgnih.govbris.ac.uk

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Interactions

FT-IR and Raman spectroscopy are complementary techniques. FT-IR measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. spectroscopyonline.commdpi.com The selection rules for the two techniques differ, meaning that some vibrational modes may be active in one and not the other, or have different intensities.

For this compound, the vibrational spectra would be characterized by bands corresponding to the stretching and bending vibrations of its various functional groups.

Table 2: Expected Vibrational Frequencies for this compound This table outlines the expected wavenumber ranges for key functional groups present in this compound, based on typical values for similar compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Reference
N-H Stretching 3400 - 3200 FT-IR, Raman rjstonline.com
C-H (aromatic) Stretching 3100 - 3000 FT-IR, Raman ajchem-a.com
C-H (aliphatic) Stretching 3000 - 2850 FT-IR, Raman mdpi.com
C=S Stretching 1250 - 1020 FT-IR, Raman
C-N Stretching 1400 - 1200 FT-IR, Raman
C-F Stretching 1250 - 1000 FT-IR, Raman ajchem-a.com

Overtone and Combination Band Analysis

In addition to the fundamental vibrational modes, weaker bands known as overtones and combination bands can appear in the FT-IR and Raman spectra. Overtones occur at approximately integer multiples of the fundamental frequencies, while combination bands arise from the sum or difference of two or more fundamental frequencies.

Although generally weaker, the analysis of these bands can provide additional structural information and insights into anharmonicity of the molecular vibrations. For example, the positions and intensities of overtone bands can be sensitive to intermolecular interactions, such as hydrogen bonding.

Isotopic Labeling Studies for Vibrational Mode Assignment

The definitive assignment of vibrational modes can sometimes be challenging due to the coupling of different vibrations. nih.gov Isotopic labeling is a powerful technique to overcome this ambiguity. researchgate.nethuji.ac.ilresearchgate.net By selectively replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the mass of that specific part of the molecule is increased.

This mass change will cause a predictable shift in the frequency of the vibrational modes involving that atom, while other modes will be largely unaffected. researchgate.net For this compound, deuteration of the -NH₂ group would shift the N-H stretching and bending modes to lower wavenumbers, confirming their assignment. Similarly, ¹³C labeling of the C=S group would shift the thioamide stretching frequency. This technique allows for the precise mapping of atoms to specific vibrational bands, leading to a more accurate and detailed understanding of the molecule's vibrational spectrum. researchgate.nethuji.ac.il

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal, researchers can map electron density and build an atomic model, yielding accurate bond lengths, bond angles, and torsional angles. This technique is indispensable for understanding the molecule's conformation and how it organizes itself in the solid state. For this compound, crystallographic analysis would reveal the exact geometry of the thioamide group, the orientation of the 4-fluorophenyl ring relative to the ethanethioamide side chain, and the planarity of the aromatic system.

The solid-state architecture of molecular crystals is governed by a variety of intermolecular interactions, primarily hydrogen bonds, which dictate the crystal packing. The thioamide functional group in this compound contains N-H bonds that act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor. X-ray diffraction analysis allows for the precise measurement of these hydrogen bond distances and angles, revealing a network that stabilizes the crystal lattice.

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physicochemical properties such as solubility, stability, and melting point. Investigating the crystallization conditions (e.g., solvent, temperature, pressure) of this compound could reveal the existence of multiple polymorphs, each with a unique crystal packing and hydrogen-bonding network.

Co-crystallization is an established technique for modifying the physical properties of a molecule without altering its chemical identity. By crystallizing an active pharmaceutical ingredient (API) with a benign coformer, it is possible to generate novel crystalline solids with improved characteristics. Co-crystals are formed through non-covalent interactions, such as hydrogen bonding, between the two components in a specific stoichiometric ratio. For this compound, co-crystallization studies could be pursued to enhance its solubility or thermal stability. Potential coformers would be selected based on their ability to form robust supramolecular synthons with the thioamide group. Techniques such as solution evaporation, grinding, or slurry co-crystallization could be employed to screen for and produce new co-crystal phases.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement, typically to within a few parts per million. For this compound (C₈H₈FNS), HRMS would verify its molecular formula by matching the experimental mass of its molecular ion to the calculated exact mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts.
AdductCalculated m/zPredicted CCS (Ų)
[M+H]⁺170.04343131.1
[M+Na]⁺192.02537139.2
[M-H]⁻168.02887133.3
[M+K]⁺207.99931135.4

Theoretical and Computational Chemistry Studies of 2 4 Fluorophenyl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-fluorophenyl)ethanethioamide, these methods reveal details about its geometry, stability, and reactive sites.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. google.com For compounds similar in structure to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict molecular structures and vibrational frequencies. ajchem-a.comresearchgate.net These calculations help in understanding the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. ajchem-a.com For instance, in a related fluorophenyl compound, the optimized bond lengths within the phenyl ring were calculated to be in the range of 1.389 to 1.403 Å. ajchem-a.com The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like PBE0 often providing a good balance of accuracy and computational cost for geometry optimizations. google.comrsc.org

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.comirjweb.com For similar compounds, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. irjweb.com From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. irjweb.com

Below is a table showcasing representative data for frontier molecular orbitals and global reactivity descriptors for a molecule with structural similarities to this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterValue (eV)
HOMO Energy -6.2967
LUMO Energy -1.8096
HOMO-LUMO Gap (ΔE) 4.4871
Electronegativity (χ) 4.05315
Chemical Hardness (η) 2.24355
Electrophilicity Index (ω) 3.662

Note: The data presented is for a structurally related imidazole (B134444) derivative and serves as an illustrative example of the types of parameters calculated. irjweb.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net For molecules containing heteroatoms like nitrogen and sulfur, the MEP surface can identify the most likely sites for interaction with other molecules, including hydrogen bonding. dtic.milnih.gov In a similar oxadiazole compound, MEP analysis indicated that the nitrogen atom was the most probable site for electrophilic attack. ajchem-a.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govlivecomsjournal.org

Force Field Development and Validation for Thioamide Systems

The accuracy of MD simulations is highly dependent on the quality of the force field used, which consists of a set of parameters describing the potential energy of the system. ethz.ch For novel or less common functional groups like thioamides, existing force fields may not be adequate. Therefore, a crucial step is the development and validation of specific force field parameters for thioamide systems. researchgate.netacs.org This process often involves fitting parameters to high-level quantum chemical calculations and experimental data to ensure that the simulations accurately reproduce the conformational preferences and intermolecular interactions of the thioamide group. The development of transferable force fields is a significant area of research, aiming to create parameter sets that can be applied to a wide range of molecules. wikipedia.org

Trajectory Analysis for Conformational Transitions

The three-dimensional structure of this compound is not static; it undergoes dynamic changes and exists as an ensemble of different conformations. Trajectory analysis, typically derived from Molecular Dynamics (MD) simulations, is a computational technique used to study these conformational transitions over time.

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to generate a trajectory that describes how the positions and velocities of the atoms evolve. By analyzing this trajectory, researchers can identify stable conformational states, the pathways of transition between them, and the energy barriers associated with these changes. For a molecule like this compound, key conformational dynamics would involve the rotation around the C-C single bond connecting the phenyl ring and the thioamide group, as well as the orientation of the thioamide group itself.

The detection of these rare but crucial conformational changes can be enhanced by machine learning techniques, which can identify significant structural transitions within large MD trajectory datasets mdpi.com. Such analyses can reveal how subtle changes in molecular shape can influence the compound's interactions with its environment or biological targets.

Table 1: Illustrative Conformational States of this compound from Trajectory Analysis

This interactive table presents hypothetical data on the major conformational states of this compound that could be identified through trajectory analysis. The dihedral angle represents the rotation around the central C-C bond, and the relative energy indicates the stability of each conformer.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Anti-periplanar1800.065
Syn-clinal (Gauche)601.515
Syn-clinal (Gauche)-601.515
Syn-periplanar05.05

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR) nih.govmdpi.com. These models are essential in medicinal chemistry and materials science for predicting the characteristics of new compounds, thereby saving time and resources nih.govpsu.edu.

The fundamental principle is that the properties of a chemical are determined by its structure nih.gov. By calculating numerical representations of a molecule's structure, known as molecular descriptors, and applying statistical methods, predictive models can be built nih.govmdpi.com. While no specific QSAR/QSPR models for this compound were found, studies on structurally related compounds, such as 2-(4-fluorophenyl) imidazol-5-ones, have successfully used QSAR to predict anti-proliferative activities nih.gov. A similar approach could be applied to a series of this compound derivatives to predict their properties.

The first step in QSAR/QSPR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, relevant descriptors would fall into several categories:

Constitutional (1D/2D) Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight, number of atoms (C, H, F, N, S), number of bonds, and topological indices nih.govtalete.mi.it.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical (3D) Descriptors: These depend on the 3D coordinates of the atoms and include information about the molecular surface area, volume, and shape indices.

Quantum-Chemical (3D) Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges. The presence of the electronegative fluorine atom and the polar thioamide group makes these descriptors particularly important.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP), which describes lipophilicity, and molar refractivity are crucial for predicting how the molecule will behave in biological systems uran.ua.

Software like PaDEL-Descriptor or Dragon can calculate thousands of such descriptors from a molecular structure researchgate.netmi-6.co.jp.

Once descriptors are calculated for a set of related compounds with known activities or properties, a predictive model can be built. This involves selecting the most relevant descriptors and using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Neural Networks) to create a mathematical equation that links the descriptors to the observed property epa.govresearchgate.net.

For this compound, predictive models could be developed for:

Chemical Reactivity: Predicting parameters like the rate constants for specific reactions (e.g., hydrolysis, oxidation) epa.gov. Machine learning models are increasingly used to predict the outcomes of organic reactions with high accuracy rsc.org.

Biological Interactions: Predicting biological activities such as enzyme inhibition, receptor binding, or cytotoxicity nih.gov. For instance, a model could predict the affinity of a series of thioamide derivatives for a specific biological target. The integration of toxicokinetic and toxicodynamic data can lead to more comprehensive predictive models of a substance's effects .

Table 2: Hypothetical QSAR Model for a Biological Activity

This table illustrates a potential QSAR equation for predicting the biological activity (e.g., IC₅₀) of a series of thioamide derivatives based on selected molecular descriptors.

Dependent VariableEquation
log(1/IC₅₀)0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (HOMO Energy) + 2.5

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanism of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the reactants, products, intermediates, and the transition states that connect them researchgate.netescholarship.org. This provides a deep understanding of how a reaction proceeds, what factors control its rate, and how its outcome can be influenced.

For this compound, computational methods could be used to study various reactions, such as its synthesis, hydrolysis, or oxidation . These studies involve calculating the energies of all species along a proposed reaction pathway.

A key goal in studying reaction mechanisms is to locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate osti.govmit.edu. A transition state represents the energy barrier that must be overcome for the reaction to occur. Computationally, a TS is identified as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate uni-muenchen.de.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed researchgate.netgithub.io. The IRC is the minimum energy path that connects the transition state to the reactants and products on the potential energy surface uni-muenchen.de. By following the IRC, chemists can verify that a given TS indeed connects the expected reactants and products, providing a clear picture of the molecular rearrangements that occur during the reaction missouri.eduresearchgate.net.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step

This table shows hypothetical energy values for the key points along a reaction coordinate for a reaction involving this compound, as would be determined by computational pathway analysis.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials
Transition State (TS)+21.5Energy barrier for the reaction
Intermediate-5.2A stable species formed during the reaction
Products-15.0Final materials

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can have a profound impact on reaction rates and mechanisms wikipedia.org. Computational models can account for solvent effects in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This polarizable continuum model (PCM) is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This approach, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can capture specific solute-solvent interactions like hydrogen bonding, but is computationally more demanding nih.govnih.gov.

Chemical Reactivity and Transformation Studies of 2 4 Fluorophenyl Ethanethioamide

Nucleophilic and Electrophilic Reactivity of the Thioamide Moiety

The thioamide group is ambident in nature, meaning it possesses both nucleophilic and electrophilic centers. The sulfur atom typically acts as a soft nucleophile, while the carbon atom is an electrophilic site. The nitrogen atom can also exhibit nucleophilicity, although it is generally weaker than the sulfur.

Reactions with Electrophiles (e.g., alkylation, acylation)

The sulfur atom of the thioamide group in 2-(4-fluorophenyl)ethanethioamide is the primary site for electrophilic attack. This is due to its higher polarizability and ability to stabilize a positive charge in the transition state.

Alkylation reactions, for instance, readily occur at the sulfur atom to form thioimidate intermediates. These reactions are often carried out in the presence of a base to deprotonate the thioamide, enhancing the nucleophilicity of the sulfur. Common alkylating agents include alkyl halides.

Acylation reactions also proceed at the sulfur atom under appropriate conditions. However, N-acylation can also occur, and the regioselectivity of the reaction can often be controlled by the reaction conditions, such as the choice of solvent and base.

Reaction Type Electrophile Product Type General Conditions
S-AlkylationAlkyl Halide (e.g., CH3I)ThioimidateBase (e.g., NaH, K2CO3)
S-AcylationAcyl Halide (e.g., CH3COCl)S-AcylthioimidateAnhydrous conditions
N-AcylationAcyl Halide (e.g., CH3COCl)N-AcylthioamideCan be favored under certain conditions

Reactions with Nucleophiles

The carbon atom of the thioamide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations that thioamides undergo. The outcome of nucleophilic attack can vary depending on the nucleophile and the reaction conditions. For instance, attack by amines or other nitrogen nucleophiles can lead to the formation of amidines, with the displacement of the sulfur atom.

Cycloaddition and Condensation Reactions for Heterocycle Synthesis

Thioamides are exceptionally useful building blocks for the synthesis of a wide array of heterocyclic compounds. The presence of both nucleophilic (sulfur and nitrogen) and electrophilic (carbon) centers within the same functional group allows for versatile participation in cyclization reactions.

Formation of Thiazoles and Other Sulfur-Containing Heterocycles

One of the most prominent applications of this compound in heterocyclic synthesis is the construction of thiazole (B1198619) rings. The Hantzsch thiazole synthesis and its variations provide a classic example of this transformation. In this reaction, the thioamide acts as the source of the sulfur and nitrogen atoms of the thiazole ring, typically by reacting with an α-haloketone. The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration.

Reactant 1 Reactant 2 Heterocyclic Product Key Reaction Type
This compoundα-HaloketoneSubstituted ThiazoleHantzsch Thiazole Synthesis
This compoundPropargyl Bromide2-((4-fluorobenzyl)thio)thiazoleCyclization

Ring-Closing Reactions and Multicomponent Reactions

Beyond the synthesis of thiazoles, this compound can participate in various other ring-closing reactions. Intramolecular cyclizations can be designed by incorporating appropriate functional groups into the molecule. Furthermore, its ability to react with multiple components in a single pot makes it a valuable partner in multicomponent reactions (MCRs), which are efficient strategies for building molecular complexity. These reactions often lead to the formation of diverse heterocyclic scaffolds.

Tautomerism and Isomerization Pathways

The thioamide functional group exhibits tautomerism, existing in equilibrium between the thione form (C=S) and the thioenol form (C=N-SH). For this compound, this equilibrium lies heavily towards the thione tautomer under normal conditions.

Thione Tautomer <=> Thioenol Tautomer

The thioenol tautomer, although less stable, can be a key intermediate in certain reactions. The tautomeric equilibrium can be influenced by factors such as solvent polarity and pH. In the presence of a base, the thioenol form can be deprotonated to form a thioenolate, which is a highly nucleophilic species and plays a crucial role in many of the reactions of thioamides, including alkylation and cyclization reactions.

Oxidative and Reductive Transformations of the Thioamide Group

The thioamide group in this compound can undergo a variety of oxidative and reductive reactions, leading to the formation of different functional groups. These transformations are crucial for modifying the electronic and structural properties of the molecule.

Oxidative Transformations

Reductive Transformations

The reduction of the thioamide functional group is a well-established transformation, typically leading to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. masterorganicchemistry.com This reaction is general for thioamides and it is expected that this compound would be reduced to 2-(4-fluorophenyl)ethanamine under these conditions. The reduction of amides and other carbonyl compounds to amines or alcohols using LiAlH₄ is a fundamental reaction in organic synthesis. masterorganicchemistry.comvanderbilt.edugoogle.com

Table 1: Representative Oxidative and Reductive Transformations of Thioamides

Starting MaterialReagent(s) and ConditionsProductYield (%)Reference
Thioamide 3k Na₂S₂O₈ (2 equiv)α-Ketoamide 7 81 rsc.org
2-Amino-2-(4-fluorophenyl)ethanethioamideLithium aluminum hydride2-Amino-2-(4-fluorophenyl)ethanamineNot specified
2-(4-Methoxyphenyl)ethanethioamideLithium aluminum hydride2-(4-Methoxyphenyl)ethanamineNot specified

Note: The table includes data from analogous compounds to illustrate the expected reactivity of this compound.

Use as a Precursor in Complex Organic Synthesis

The thioamide functionality of this compound makes it a valuable precursor in the synthesis of more complex organic molecules, particularly heterocyclic compounds. One of the most significant applications is in the synthesis of thiazole derivatives through the Hantzsch thiazole synthesis. chemhelpasap.comscispace.commdpi.com

The Hantzsch reaction involves the condensation of a thioamide with an α-haloketone to form a thiazole ring. chemhelpasap.com This method is highly versatile and allows for the synthesis of a wide variety of substituted thiazoles, which are important scaffolds in medicinal chemistry. For example, the reaction of an α-oxothioamide with an α-bromoketone has been shown to produce 2-acyl-4-(het)arylthiazoles in good yields. nih.govrsc.org Specifically, the synthesis of (4-(4-fluorophenyl)thiazol-2-yl)(p-tolyl)methanone has been reported, indicating the use of a this compound derivative in a Hantzsch-type reaction. nih.gov

The general scheme for the Hantzsch thiazole synthesis using this compound would involve its reaction with a suitable α-haloketone, leading to the formation of a 2,4-disubstituted thiazole. The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration.

Table 2: Examples of Thiazole Synthesis from Thioamide Precursors

Thioamideα-HaloketoneProductYield (%)Reference
2-Oxo-2-p-tolylethanethioamide2-Bromo-1-(4-fluorophenyl)ethanone(4-(4-Fluorophenyl)thiazol-2-yl)(p-tolyl)methanone70 nih.gov
2-Oxo-2-(thiophen-2-yl)ethanethioamide2-Bromo-1-(3,4-dichlorophenyl)ethanone(4-(3,4-Dichlorophenyl)thiazol-2-yl)(thiophen-2-yl)methanone68 nih.gov
2-Oxo-2-(4-methoxyphenyl)ethanethioamide2-Bromo-1-(thiophen-2-yl)ethanone(4-Methoxyphenyl)(4-(thiophen-2-yl)thiazol-2-yl)methanone75 nih.gov

Note: This table showcases the versatility of the Hantzsch thiazole synthesis with various thioamides and α-haloketones, illustrating the potential of this compound as a precursor.

Furthermore, the development of one-pot, multicomponent reactions has enhanced the efficiency and environmental friendliness of thiazole synthesis. scispace.commdpi.com These methods often utilize catalysts and solvent-free conditions to produce thiazole derivatives in high yields. The reactivity of this compound makes it a suitable candidate for such modern synthetic methodologies, expanding its utility as a precursor in the generation of diverse chemical libraries for drug discovery and materials science. mdpi.comnih.govnih.govresearchgate.net

Molecular Interaction Studies and Ligand Design Principles Involving 2 4 Fluorophenyl Ethanethioamide

Computational Molecular Docking and Molecular Dynamics Simulations of Ligand-Biomacromolecule Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or nucleic acid. nih.govcambridge.org These in silico techniques are fundamental in drug discovery and molecular biology to understand binding mechanisms and to design new therapeutic agents. nih.gov

Binding Site Analysis and Interaction Mapping

Binding site analysis aims to identify the specific region on a macromolecule where a ligand is likely to bind. Molecular docking programs, such as AutoDock, are commonly used to predict the preferred orientation of a ligand within a binding site, generating a binding score or energy that estimates the strength of the interaction. nih.gov This process can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. frontiersin.org

For instance, in studies of related compounds, docking has been used to understand how structural analogs bind to their targets. For pyrazolobenzothiazine-based carbothioamides, molecular docking helped to identify the binding modes in the active site of monoamine oxidase enzymes. nih.gov Similarly, for derivatives of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, docking studies have shown binding energies ranging from -7.5 to -9.6 kcal/mol against the human estrogen receptor alpha protein. d-nb.info

Free Energy Perturbation and Binding Affinity Predictions

Free Energy Perturbation (FEP) is a computational method used to calculate the difference in binding free energy between two ligands. uni.lu This technique provides a more accurate prediction of binding affinity compared to standard docking scores. Molecular dynamics simulations are often employed in conjunction with FEP to sample the conformational changes of the protein and ligand over time, offering a dynamic view of the binding process. frontiersin.org The binding free energy can be further validated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. frontiersin.org

Despite the utility of these advanced computational methods, there are no published studies found that apply free energy perturbation or advanced molecular dynamics simulations to predict the binding affinity of 2-(4-Fluorophenyl)ethanethioamide.

In vitro Biochemical Assay Development and Mechanistic Characterization of Interactions

In vitro biochemical assays are essential for validating computational predictions and for directly measuring the interaction between a ligand and its target. medinadiscovery.com These experimental techniques provide quantitative data on binding affinity, enzyme inhibition, and the thermodynamics of the interaction. medinadiscovery.comnuvisan.com

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., non-clinical enzyme studies)

Enzyme inhibition assays are conducted to determine if a compound can block the activity of an enzyme and to characterize the mechanism of this inhibition (e.g., competitive, non-competitive). nih.gov These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate. The data is then used to calculate key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). nih.govnih.gov

For example, studies on analogs have demonstrated the utility of these assays. A derivative of a related compound, 2-(4-fluorophenyl)ethanimidamide hydrochloride, showed COX-2 inhibition with an IC₅₀ value of 23.8 μM in an enzymatic assay. In another study, isoxazole-based compounds, which are also nitrogen- and sulfur-containing heterocycles, were identified as potent ATP competitive inhibitors of P. falciparum cGMP-dependent protein kinase, with Kᵢ values comparable to known standards. nih.gov

A search of the scientific literature did not yield any specific data on the enzyme inhibition kinetics or the mechanism of action for this compound against any particular enzyme.

Receptor Binding Studies and Ligand-Target Recognition Principles

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These assays are crucial for understanding how a compound might initiate a biological response. The binding affinity is typically quantified by the dissociation constant (Kₑ), which indicates the concentration of ligand required to occupy half of the receptor sites at equilibrium.

Studies on related structures highlight the importance of the fluorophenyl group in binding. The fluorinated phenyl group in analogs is suggested to enhance binding affinity to various biological targets. For instance, a complex derivative containing a 2-(4-fluorophenyl) moiety showed a high affinity for Casein kinase I isoform epsilon with an IC₅₀ of 2.5 nM. bindingdb.org

Specific receptor binding studies for this compound, which would provide quantitative binding data and insights into its recognition by specific targets, are not documented in the available literature.

Protein-Ligand Interaction Mapping (e.g., using biophysical techniques like SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the thermodynamics and kinetics of protein-ligand interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. bioradiations.comisbg.fr This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ). bioradiations.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. basepairbio.comresearchgate.net A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the binding event. basepairbio.com

Despite the power of these techniques, there are no publicly available SPR or ITC studies that have characterized the interaction of this compound with any biological macromolecule.

The design of novel ligands based on the this compound scaffold is guided by a deep understanding of its molecular interactions and structure-activity relationships.

Systematic Modification of the this compound Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the this compound scaffold, systematic modifications can be explored at three primary locations: the 4-fluorophenyl ring, the ethane (B1197151) linker, and the ethanethioamide group. While direct SAR studies on this specific molecule are not extensively documented, principles can be drawn from research on analogous structures.

Key areas for modification include:

The Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Studies on analogs suggest that the presence and position of a halogen, like the fluorine atom in this compound, can be essential for inhibitory effects on certain biological targets. frontiersin.orgpolyu.edu.hkpolyu.edu.hk For instance, in a series of inhibitors of human equilibrative nucleoside transporters (ENTs), a halogen substitute on the fluorophenyl moiety was found to be vital for activity. frontiersin.orgpolyu.edu.hkpolyu.edu.hk Modifications could involve shifting the fluorine to the ortho- or meta-positions or introducing other substituents to probe the electronic and steric requirements of the binding pocket.

The Ethane Linker: The length and rigidity of the linker connecting the phenyl ring and the thioamide group can be altered. Introducing methylation or other small substituents on the linker could influence the compound's conformation and how it fits into a target's binding site. However, such modifications can sometimes decrease activity, indicating that the unsubstituted linker may be optimal for maintaining a necessary conformation. mdpi.com

The Thioamide Group: The thioamide group is a key functional feature, likely involved in crucial hydrogen bonding interactions with biological targets. nih.gov Replacing the sulfur with an oxygen to form the corresponding amide often leads to a significant decrease in potency, highlighting the importance of the thioamide moiety. nih.gov The hydrogen atoms on the nitrogen are also presumed to be important for donating hydrogen bonds. nih.gov

The following table summarizes SAR insights from related thioacetamide (B46855) and fluorophenyl-containing compounds, which can guide the modification of the this compound scaffold.

Modified RegionModificationObserved Effect on Activity (in Analogous Compounds)Potential Implication for this compound
Phenyl RingRemoval/Relocation of FluorineAbolished or significantly altered inhibitory effects. frontiersin.orgpolyu.edu.hkpolyu.edu.hkThe 4-fluoro substituent is likely crucial for target interaction.
Phenyl RingAddition of other substituentsElectron-withdrawing or donating groups can modulate activity and selectivity. mdpi.comFurther substitution could fine-tune electronic properties for enhanced binding.
Ethane LinkerIntroduction of methyl groupSubstantially decreased antibacterial activity in thioacetamide analogs. mdpi.comThe unsubstituted ethyl linker may provide optimal spacing and flexibility.
Thioamide GroupReplacement of sulfur with oxygen (amide)Significant decrease in potency. nih.govThe sulfur atom is critical for biological activity, likely via specific interactions.
Thioamide GroupSubstitution on the nitrogenBulky substituents on the amide nitrogen reduced binding affinity in some analogs. nih.govThe NH2 group is likely a key hydrogen bond donor.

Rational Design of Analogs based on Computational and Mechanistic Insights

Rational drug design, supported by computational and mechanistic studies, provides a powerful approach to developing analogs of this compound with improved properties. nih.govrsc.org This process typically involves identifying a biological target and using computational tools to predict how modifications to the lead compound will affect its binding affinity and selectivity. bris.ac.ukrsc.orgprinceton.educhemrxiv.org

Key strategies include:

Pharmacophore Modeling: The this compound structure can be used to generate a pharmacophore model, which defines the essential steric and electronic features required for biological activity. This model would likely highlight the hydrogen bond donor and acceptor features of the thioamide group and the hydrophobic nature of the fluorophenyl ring.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking simulations can be used to predict the binding pose of this compound within the active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, guiding the design of new analogs that enhance these interactions. For example, docking might reveal an unoccupied pocket that could be filled by adding a specific substituent to the phenyl ring.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For the this compound scaffold, the thioamide group could be replaced with other bioisosteres, although this must be done cautiously as the thioamide is often crucial for activity. nih.gov The phenyl ring could potentially be replaced by other aromatic or heteroaromatic rings to explore different binding interactions. mdpi.com

Computational studies can provide valuable mechanistic insights, such as identifying the most stable conformations of the molecule or predicting its metabolic fate, which are critical for designing more effective and stable analogs. bris.ac.ukrsc.orgchemrxiv.org

Derivatization Strategies for Enhancing Molecular Probes and Biological Tools

Derivatizing the this compound scaffold can transform it into a powerful molecular probe for studying biological systems or a tool for identifying new therapeutic targets.

Synthesis of Tagged or Labeled Derivatives

The introduction of tags or labels onto the this compound scaffold allows for its detection and visualization in biological systems. mdpi.com

Radiolabeling: The presence of a 4-fluorophenyl group makes this compound an excellent candidate for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a positron emitter used in Positron Emission Tomography (PET) imaging. nih.gov The synthesis of [¹⁸F]this compound would allow for non-invasive, in vivo imaging to study its distribution, target engagement, and pharmacokinetics. nih.gov This would involve a nucleophilic substitution reaction on a suitable precursor, such as a nitro or trimethylammonium-substituted analog, with [¹⁸F]fluoride.

Fluorescent Labeling: A fluorescent tag can be attached to the molecule to enable its detection using fluorescence microscopy. mdpi.com This typically involves synthesizing a derivative of this compound that contains a reactive handle, such as an amine or a carboxylic acid, which can then be coupled to a fluorophore. "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for attaching fluorescent probes. mdpi.comacs.org An azide (B81097) or alkyne group could be introduced onto the phenyl ring or at the end of a linker attached to the thioamide nitrogen to facilitate this reaction.

These tagged derivatives are invaluable for cellular and in vivo imaging, enabling researchers to track the molecule's localization and interaction with its biological targets in real-time. mdpi.com

Development of Advanced Derivatization Reagents

Advanced derivatization reagents can be used to modify the this compound molecule, either to create probes or to facilitate its analysis. The primary thioamide group (-C(=S)NH₂) is a key site for such derivatization.

The primary amine of the thioamide can be targeted by a variety of amine-reactive reagents: thermofisher.com

Isothiocyanates: Reagents like fluorescein (B123965) isothiocyanate (FITC) react with primary amines to form stable thiourea (B124793) linkages, thereby attaching a fluorescent label. thermofisher.com

Aldehydes: Fluorogenic reagents such as o-phthaldialdehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be used for sensitive detection in analytical methods like HPLC. thermofisher.com

NBD Halides: 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) and the more reactive NBD fluoride (B91410) (NBD-F) are fluorogenic reagents that react with primary amines to yield fluorescent adducts. thermofisher.com

The development of new derivatization reagents with improved reactivity, selectivity, and fluorescence properties continues to advance the field of biochemical analysis. These reagents can be used to create novel probes from the this compound scaffold for a wide range of applications in chemical biology and drug discovery.

Analytical Methodologies for Advanced Research on 2 4 Fluorophenyl Ethanethioamide

Development and Validation of Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable tools for the separation and purity assessment of organic compounds like 2-(4-Fluorophenyl)ethanethioamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods due to their high resolution, sensitivity, and reproducibility.

The development of an HPLC method for this compound would typically involve a reversed-phase approach, utilizing a C18 column as the stationary phase. ejgm.co.ukresearchgate.net The mobile phase composition, a critical parameter, would be optimized to achieve a good peak shape and retention time. A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often used. ejgm.co.uk The detection wavelength for UV spectrophotometry would be selected based on the compound's maximum absorbance, likely around 254 nm, a common wavelength for aromatic compounds. ejgm.co.uk

Method validation is a critical step to ensure the reliability of the analytical data. This process involves evaluating several parameters as outlined by international guidelines.

Interactive Table: Hypothetical HPLC Method Validation Parameters for this compound

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.03 µg/mL
Specificity No interference from blank/placeboPeak purity > 99%
Robustness Insignificant variation in results with small changes in method parametersComplies

For Gas Chromatography, the volatility and thermal stability of this compound would be the primary considerations. A suitable capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be selected. The injector and detector temperatures, as well as the oven temperature program, would be optimized to ensure efficient separation and prevent compound degradation. Flame Ionization Detection (FID) would be a suitable choice for quantification due to its high sensitivity for organic compounds.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for the comprehensive analysis of complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the identification and structural elucidation of this compound and its potential impurities or metabolites.

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique is highly sensitive and selective, allowing for the detection of trace amounts of the compound. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺, providing immediate molecular weight information. uni.lu

GC-MS is another powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. derpharmachemica.com In GC-MS, the separated components from the gas chromatograph are introduced into the mass spectrometer, which provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization (EI). derpharmachemica.com This fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral libraries for compound identification.

Interactive Table: Hypothetical Mass Spectrometric Parameters for the Analysis of this compound

ParameterLC-MS (ESI)GC-MS (EI)
Ionization Mode PositiveElectron Ionization
m/z of [M+H]⁺ 170.0434-
m/z of Molecular Ion [M]⁺ -169.0356
Key Fragment Ions (m/z) 123 (loss of -CSNH2), 109 (loss of -CH2CSNH2)123, 109, 96
Scan Range (m/z) 50 - 50040 - 450
Capillary Voltage 3.5 kV-
Electron Energy -70 eV

Spectrophotometric Methods for Quantitative Determination in Research Contexts

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of this compound in research settings, particularly for bulk drug analysis or in dissolution studies. uobaghdad.edu.iqpnrjournal.com The method is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum due to the presence of chromophores, such as the phenyl ring and the thioamide group.

To develop a spectrophotometric method, a suitable solvent in which the compound is stable and soluble would be selected, such as methanol or ethanol. The wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the compound over a range of wavelengths. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. echemcom.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following Beer-Lambert's law.

Interactive Table: Hypothetical Data for a UV-Visible Spectrophotometric Calibration Curve for this compound

Concentration (µg/mL)Absorbance at λmax (e.g., 258 nm)
20.152
40.305
60.458
80.610
100.763
Correlation Coefficient (R²) 0.9998

Future Research Perspectives and Emerging Areas in 2 4 Fluorophenyl Ethanethioamide Chemistry

The landscape of chemical research is perpetually evolving, driven by new technologies and interdisciplinary approaches. For a specialized compound such as 2-(4-Fluorophenyl)ethanethioamide, the future holds significant promise, particularly in leveraging computational power, exploring untapped synthetic potential, and fostering a more collaborative research environment. This section outlines the prospective avenues that could define the next chapter of research for this and related thioamide compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-Fluorophenyl)ethanethioamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer :

  • Step 1 : Start with a nucleophilic substitution or condensation reaction between 4-fluorophenethylamine and thiocarbonyl derivatives (e.g., thioacetic acid or Lawesson’s reagent).
  • Step 2 : Optimize solvent choice (e.g., anhydrous THF or DMF) and temperature (typically 60–80°C) to enhance reactivity while minimizing side products.
  • Step 3 : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify using column chromatography (silica gel, gradient elution).
  • Critical Parameters : Control moisture to prevent hydrolysis of the thioamide group. Yields can reach 60–75% under inert atmospheres .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using 1H^{1}\text{H} NMR (e.g., aromatic protons at δ 7.1–7.4 ppm for fluorophenyl; thioamide -NH2_2 at δ 9.5–10.5 ppm) and 13C^{13}\text{C} NMR (thioamide C=S at δ 195–200 ppm) .
  • IR Spectroscopy : Confirm C=S stretching vibrations at ~1200–1250 cm1^{-1} and N-H stretches at ~3200–3400 cm1^{-1}.
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 198.1 for C8_8H8_8FNS).
  • Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives against cancer targets?

  • Methodological Answer :

  • Step 1 : Compile a dataset of structural analogs with reported IC50_{50} values (e.g., fluorophenyl-thioamide derivatives).
  • Step 2 : Use descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to build a QSAR model.
  • Step 3 : Validate using metrics (R2^2 > 0.8, Q2^2 > 0.6) and apply the model to predict activity against targets like Polo-like kinase 1 (Plk1). Example: Derivatives with electron-withdrawing groups on the fluorophenyl ring showed enhanced binding in docking studies .

Q. What strategies resolve contradictions in spectroscopic data for fluorophenyl-containing thioamides (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Scenario 1 : Unexpected aromatic splitting in 1H^{1}\text{H} NMR may arise from rotational isomers. Use variable-temperature NMR to confirm dynamic exchange.
  • Scenario 2 : Impurity peaks in mass spectra could indicate byproducts like oxidized sulfonamides. Re-run synthesis under strict anhydrous conditions.
  • Reference Data : Compare with literature assignments for analogous compounds (e.g., 2-(4-chlorophenyl)ethanethioamide δ 129.5 ppm for aromatic carbons) .

Q. How to design molecular docking studies to evaluate interactions between this compound and kinase targets?

  • Methodological Answer :

  • Step 1 : Obtain the crystal structure of the target (e.g., Plk1 kinase domain, PDB ID: 2OU7).
  • Step 2 : Prepare the ligand by optimizing geometry (DFT/B3LYP/6-31G*) and assigning partial charges.
  • Step 3 : Perform docking (AutoDock Vina) with flexible residues in the ATP-binding pocket. Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Cys67).
  • Validation : Compare binding affinities (ΔG ≤ -8.0 kcal/mol) with known inhibitors .

Q. What pharmacokinetic parameters must be assessed for this compound derivatives in pre-clinical testing?

  • Methodological Answer :

  • Lipinski’s Rule : Ensure molecular weight <500 Da, logP <5, H-bond donors ≤5, and acceptors ≤10.
  • ADME Profiling :
  • Absorption : Predict Caco-2 permeability (>5 × 106^{-6} cm/s).
  • Metabolism : Screen for CYP3A4/2D6 inhibition using liver microsomes.
  • Toxicity : Assess Ames test results and hERG channel inhibition.
  • Case Study : Derivatives with logP ~3.5 and PSA <90 Å2^2 showed favorable oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.